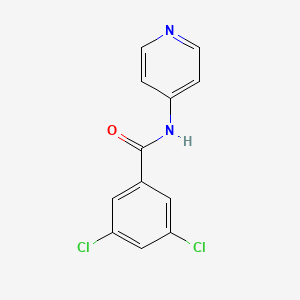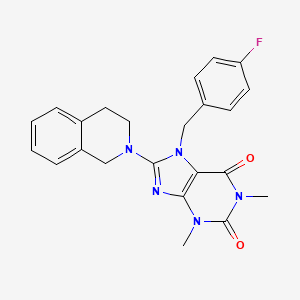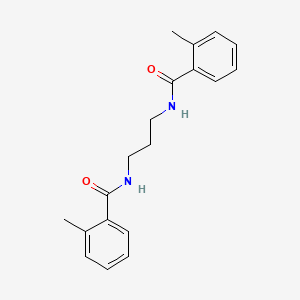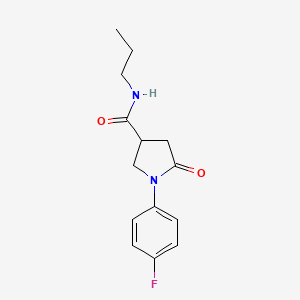![molecular formula C20H14N2O2S3 B4726684 2-[(4-amino-5-benzoylthieno[3,2-d]isothiazol-3-yl)thio]-1-phenylethanone](/img/structure/B4726684.png)
2-[(4-amino-5-benzoylthieno[3,2-d]isothiazol-3-yl)thio]-1-phenylethanone
Descripción general
Descripción
2-[(4-amino-5-benzoylthieno[3,2-d]isothiazol-3-yl)thio]-1-phenylethanone, commonly known as ABT-737, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (Bcl-2) family proteins. It was first synthesized by Abbott Laboratories in 2005 and has since been extensively studied for its potential as a cancer therapeutic agent.
Mecanismo De Acción
ABT-737 selectively binds to the hydrophobic groove of 2-[(4-amino-5-benzoylthieno[3,2-d]isothiazol-3-yl)thio]-1-phenylethanone family proteins, including this compound, Bcl-xL, and Bcl-w, and disrupts their interaction with pro-apoptotic proteins such as Bax and Bak. This leads to the release of cytochrome c from the mitochondria and the activation of the caspase cascade, ultimately resulting in apoptosis.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in a variety of cancer cell lines, including lymphoma, leukemia, and solid tumors such as melanoma and lung cancer. It has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy, by sensitizing cancer cells to apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ABT-737 is its selectivity for 2-[(4-amino-5-benzoylthieno[3,2-d]isothiazol-3-yl)thio]-1-phenylethanone family proteins, which allows for targeted inhibition of these proteins in cancer cells. However, ABT-737 has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, some cancer cells may develop resistance to ABT-737 through upregulation of other anti-apoptotic proteins.
Direcciones Futuras
For research on ABT-737 include the development of more soluble analogs and the investigation of its potential in combination with other cancer therapies. Additionally, further studies are needed to better understand the mechanisms of resistance to ABT-737 and to identify biomarkers that can predict response to treatment. Overall, ABT-737 shows great promise as a cancer therapeutic agent and warrants further investigation in preclinical and clinical studies.
Aplicaciones Científicas De Investigación
ABT-737 has been extensively studied for its potential as a cancer therapeutic agent, particularly in the treatment of hematological malignancies such as lymphoma and leukemia. It works by selectively targeting 2-[(4-amino-5-benzoylthieno[3,2-d]isothiazol-3-yl)thio]-1-phenylethanone family proteins, which are involved in regulating apoptosis (programmed cell death) in cancer cells. By inhibiting these proteins, ABT-737 can induce apoptosis in cancer cells and potentially lead to tumor regression.
Propiedades
IUPAC Name |
2-(4-amino-5-benzoylthieno[3,2-d][1,2]thiazol-3-yl)sulfanyl-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S3/c21-16-15-19(25-11-14(23)12-7-3-1-4-8-12)22-27-20(15)26-18(16)17(24)13-9-5-2-6-10-13/h1-10H,11,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOLULRURCZUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NSC3=C2C(=C(S3)C(=O)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 1-[(3,4-dimethylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B4726607.png)
![[(3-acetyl-1-butyl-5,6,7-trichloro-2-methyl-1H-indol-4-yl)oxy]acetic acid](/img/structure/B4726621.png)
![1-ethyl-N-isobutyl-4-({5-[(pentafluorophenoxy)methyl]-2-furoyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4726642.png)
![2-[1-(cyclohexylmethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B4726649.png)
![2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4726654.png)

![N-1,3-benzodioxol-5-yl-2-[(2-chloro-6-fluorophenyl)acetyl]hydrazinecarboxamide](/img/structure/B4726661.png)


![3-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4726682.png)

![3-bromo-N-({2-[4-(isobutyrylamino)benzoyl]hydrazino}carbonothioyl)-4-methylbenzamide](/img/structure/B4726687.png)

![N-[2-[(4-bromophenyl)(hydroxy)methyl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]benzamide](/img/structure/B4726703.png)